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molecular formula C7H5Cl3N2O3 B054491 2,2,2-Trichloro-1-(1-methyl-4-nitro-1h-pyrrol-2-yl)ethanone CAS No. 120122-47-6

2,2,2-Trichloro-1-(1-methyl-4-nitro-1h-pyrrol-2-yl)ethanone

Cat. No. B054491
M. Wt: 271.5 g/mol
InChI Key: WASYNLWEPOHNBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08410090B2

Procedure details

0.50 g (1.84 mmol) of 1-methyl-4-nitro-2-trichloroacetyl-1H-pyrrole are initially charged in 5 ml of ethanol, 0.26 ml (1.84 mmol) of triethylamine are added and the mixture is stirred at RT for 2 h. 5 ml of water are added, the reaction mixture is stirred at 0° C. for 30 min and the precipitate is then filtered off with suction and dried under reduced pressure.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.26 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[C:5]([N+:7]([O-:9])=[O:8])[CH:4]=[C:3]1[C:10](=[O:15])C(Cl)(Cl)Cl.C(N([CH2:21][CH3:22])CC)C.[OH2:23]>C(O)C>[CH3:1][N:2]1[CH:6]=[C:5]([N+:7]([O-:9])=[O:8])[CH:4]=[C:3]1[C:10]([O:15][CH2:21][CH3:22])=[O:23]

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
CN1C(=CC(=C1)[N+](=O)[O-])C(C(Cl)(Cl)Cl)=O
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.26 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at RT for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture is stirred at 0° C. for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the precipitate is then filtered off with suction
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
CN1C(=CC(=C1)[N+](=O)[O-])C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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